molecular formula C10H7Br2NO2 B12689953 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- CAS No. 27746-70-9

2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)-

Cat. No.: B12689953
CAS No.: 27746-70-9
M. Wt: 332.98 g/mol
InChI Key: WAGQACWCKJRRQD-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- is a chemical compound with the molecular formula C10H7Br2NO2. It is known for its unique structure, which includes a pyrrolidinedione ring substituted with a 3,5-dibromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- typically involves the reaction of 3,5-dibromobenzoyl chloride with succinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- involves its interaction with cellular components. It can induce apoptosis in cancer cells by activating both extrinsic and intrinsic apoptotic pathways. This includes the activation of caspases and the modulation of proteins involved in cell survival and death. The compound also affects autophagy, invasion, and metastasis-related proteins, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- is unique due to the presence of two bromine atoms on the phenyl ring, which enhances its reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .

Properties

CAS No.

27746-70-9

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

1-(3,5-dibromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7Br2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2

InChI Key

WAGQACWCKJRRQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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